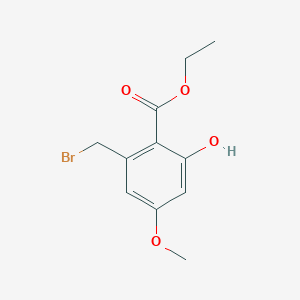

Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

Description

Contextual Significance of Benzoate (B1203000) Esters with Alkyl Halide Functionality

Benzoate esters containing an alkyl halide functionality are valued as bifunctional reagents. The ester moiety can be manipulated through reactions such as hydrolysis, transesterification, or reduction, while the alkyl halide provides a reactive site for nucleophilic substitution or organometallic coupling reactions. mdpi.comnih.gov This orthogonal reactivity allows for sequential and controlled modifications, making these compounds useful intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. mdpi.com The presence of both functionalities within the same molecule enables the construction of complex molecular architectures from relatively simple starting materials.

Overview of Strategic Utility of Bromomethyl Moieties in Organic Synthesis

The bromomethyl group (-CH2Br) is a particularly effective functional group in synthetic chemistry. nbinno.com As a primary alkyl bromide, it is highly susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds through SN2 reactions. nbinno.com The bromine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. nbinno.com This reactivity is harnessed in the synthesis of numerous complex molecules, where the bromomethyl moiety serves as a handle to introduce specific side chains or to build larger molecular frameworks. nbinno.compyglifesciences.com In medicinal chemistry, for instance, bromomethyl-containing intermediates are crucial for producing certain classes of drugs by enabling the precise connection of different molecular fragments. pyglifesciences.compyglifesciences.com

Rationale for Academic Investigation of Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

The academic and industrial interest in this compound stems from its specific application as a precursor in chemical synthesis. Research has identified this compound as a key intermediate in the synthetic pathway to produce 7-hydroxy-5-methoxyphthalide. guidechem.com Phthalides are a class of compounds found in a variety of natural products and are known to exhibit diverse biological activities. The ability to synthesize these natural products and their analogues is a significant goal in organic chemistry, as it allows for further investigation of their medicinal properties. This compound is specifically designed with the necessary functional groups and substitution pattern to serve as an efficient building block for constructing the core structure of this particular phthalide (B148349). Its academic investigation is therefore driven by its utility in the total synthesis of natural products and related bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-3-16-11(14)10-7(6-12)4-8(15-2)5-9(10)13/h4-5,13H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAILUAOAZBSIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization of Ethyl 2 Bromomethyl 6 Hydroxy 4 Methoxybenzoate

Nucleophilic Substitution Reactions at the Bromomethyl Center of Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

The bromomethyl group is a primary benzylic halide, which is highly susceptible to nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic and readily attacked by a wide array of nucleophiles, leading to the displacement of the bromide ion. These reactions typically proceed via an S(_N)2 mechanism, although an S(_N)1 pathway can be favored under certain conditions due to the resonance stabilization of the resulting benzylic carbocation. The presence of both an electron-donating hydroxyl group and a methoxy (B1213986) group on the aromatic ring can influence the reactivity of the benzylic position.

Oxygen-containing nucleophiles, such as alkoxides, phenoxides, and carboxylates, can readily displace the bromide to form ethers and esters, respectively. For instance, reaction with sodium methoxide (B1231860) would yield the corresponding methyl ether. The phenolic hydroxyl group within the molecule is also a potential nucleophile, which can lead to intramolecular reactions under basic conditions.

Interactive Data Table: Substitution with Oxygen-Centered Nucleophiles (Analogous Reactions)

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Methoxide | Sodium Methoxide | Methanol | Reflux | Methyl Ether | High |

| Phenoxide | Sodium Phenoxide | Acetone | Reflux | Phenyl Ether | Good |

Note: The data presented is based on general reactions of benzyl (B1604629) bromides and may not represent the exact outcomes for this compound.

Nitrogen nucleophiles, including ammonia, primary and secondary amines, and azides, react with the bromomethyl group to form the corresponding amines and azides. These reactions are fundamental in the construction of nitrogen-containing heterocyclic and acyclic compounds. The reaction with a primary amine, for example, would yield a secondary amine, which could potentially undergo further alkylation.

Interactive Data Table: Substitution with Nitrogen-Centered Nucleophiles (Analogous Reactions)

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Ammonia | Aqueous Ammonia | Ethanol (B145695) | Room Temp. | Primary Amine | Moderate |

| Benzylamine | Benzylamine | THF | 50 | Secondary Amine | Good-High |

Note: The data presented is based on general reactions of benzyl bromides and may not represent the exact outcomes for this compound.

Carbon-based nucleophiles are crucial for the formation of new carbon-carbon bonds. Reagents like diethyl malonate and sodium cyanide are effective nucleophiles for the alkylation at the benzylic position. The reaction with the diethyl malonate anion, generated by a base, would lead to the formation of a substituted malonic ester, a versatile intermediate for further synthetic transformations. Similarly, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. pearson.comfrontiersin.org

Interactive Data Table: Substitution with Carbon-Centered Nucleophiles (Analogous Reactions)

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Product Type | Yield (%) |

|---|---|---|---|---|---|---|

| Diethyl Malonate | Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | Substituted Malonate | High |

Note: The data presented is based on general reactions of benzyl bromides and may not represent the exact outcomes for this compound.

The presence of the phenolic hydroxyl group ortho to the bromomethyl group provides a prime opportunity for intramolecular cyclization. Under basic conditions, the phenoxide ion can be generated, which can then act as an internal nucleophile, attacking the benzylic carbon to form a six-membered heterocyclic ring, specifically a substituted isochroman-1-one, after subsequent lactonization of the ester group. This intramolecular etherification is a common strategy for the synthesis of such bicyclic systems. The reaction conditions, particularly the choice of base and solvent, can be optimized to favor this intramolecular pathway over intermolecular reactions.

Reactions Involving the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group is another key reactive site in the molecule. It can act as a nucleophile or be deprotonated to form a more potent phenoxide nucleophile. Its reactivity must be considered in concert with the bromomethyl group, as chemoselectivity can be a critical aspect of its functionalization.

The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. Alkylation is typically achieved using alkyl halides in the presence of a base, such as potassium carbonate or sodium hydride. Acylation can be carried out using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine.

A key challenge in the selective functionalization of this compound is the competition between the nucleophilic phenolic hydroxyl and the electrophilic bromomethyl group. To achieve selective O-alkylation or O-acylation, the reaction conditions must be carefully controlled. For instance, using a mild base might favor O-alkylation at the more acidic phenolic proton without promoting significant intramolecular cyclization or intermolecular reactions at the bromomethyl center. Conversely, protecting the phenolic hydroxyl group would allow for selective reactions at the bromomethyl position.

Interactive Data Table: Reactions of the Phenolic Hydroxyl Group (General Methods)

| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|---|

| O-Alkylation | Methyl Iodide | K(_2)CO(_3) | Acetone | Reflux | Phenolic Ether |

Note: This table represents general conditions for phenol (B47542) functionalization and highlights the potential for selective reactions on this compound.

Hydrogen Bonding Interactions and Their Influence on Reactivity of this compound

The molecular architecture of this compound features functional groups that are conducive to the formation of intramolecular hydrogen bonds. Specifically, the hydroxyl group at the C6 position and the carbonyl oxygen of the ester moiety at the C1 position are suitably positioned to engage in a hydrogen bond, forming a stable six-membered ring-like structure. This non-covalent interaction is anticipated to have a significant impact on the molecule's conformation and, consequently, its chemical reactivity.

The formation of an intramolecular hydrogen bond can decrease the electron density on the carbonyl oxygen of the ester, which in turn can influence the electrophilicity of the carbonyl carbon. This interaction may also affect the acidity of the phenolic proton, rendering it less available for intermolecular interactions. Such hydrogen bonding can play a crucial role in directing the approach of reagents and influencing the regioselectivity of certain reactions. nih.govdntb.gov.ua

The strength of this intramolecular hydrogen bond is influenced by the solvent environment. In nonpolar, aprotic solvents, the intramolecular hydrogen bond is expected to be more pronounced. Conversely, in protic solvents capable of forming intermolecular hydrogen bonds, there may be a competition between intramolecular and intermolecular hydrogen bonding, which can affect the molecule's reactivity profile. mdpi.com

Table 1: Predicted Influence of Intramolecular Hydrogen Bonding on Reactivity

| Functional Group | Predicted Effect of Intramolecular Hydrogen Bonding | Rationale |

| Ester Carbonyl | Decreased nucleophilicity | The lone pair of electrons on the carbonyl oxygen is engaged in the hydrogen bond, making them less available for donation. |

| Ester Carbonyl Carbon | Potentially altered electrophilicity | The electron-withdrawing effect of the hydrogen bond may slightly increase the electrophilicity of the carbonyl carbon. |

| Phenolic Hydroxyl | Decreased acidity and nucleophilicity | The proton is involved in the hydrogen bond, making it less likely to be abstracted by a base. The oxygen's lone pairs are also less available. |

| Bromomethyl Group | Steric hindrance | The pseudo-ring structure formed by the hydrogen bond may sterically hinder the approach of nucleophiles to the benzylic carbon. |

Transformations of the Ester Moiety in this compound

The ethyl ester functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives.

Hydrolysis Reactions and Carboxylic Acid Derivatization

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(bromomethyl)-6-hydroxy-4-methoxybenzoic acid, under either acidic or basic conditions. researchgate.netsemanticscholar.org

Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylate is then protonated in a separate workup step to yield the carboxylic acid.

The resulting carboxylic acid can be further derivatized to form other functional groups, such as acid chlorides, amides, and other esters.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comnih.govorganic-chemistry.org The use of a large excess of the new alcohol can drive the equilibrium towards the desired product.

Table 2: Hypothetical Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Isopropanol | NaOiPr (catalytic) | Isopropyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate |

| Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate |

Reduction to Alcohol Functionality

The ester group can be reduced to a primary alcohol, [2-(bromomethyl)-6-hydroxy-4-methoxyphenyl]methanol. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. libretexts.orgyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not effective for the reduction of esters. libretexts.orgyoutube.com

Aromatic Ring Functionalization and Derivatization Studies of this compound

The aromatic ring of this compound is substituted with both activating and deactivating groups, which influences its susceptibility to electrophilic aromatic substitution and dictates the position of incoming electrophiles. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directing. The ethyl ester (-COOEt) group is a deactivating group and is meta-directing.

Electrophilic Aromatic Substitution Potentials (with protecting groups)

Given the presence of the strongly activating hydroxyl group, electrophilic aromatic substitution reactions are expected to be facile. The positions ortho and para to the hydroxyl and methoxy groups are activated. However, the position ortho to the hydroxyl group is already substituted, and the position para to the hydroxyl group is also substituted by the methoxy group. Therefore, the remaining open positions for electrophilic attack are C3 and C5. The directing effects of the existing substituents would need to be carefully considered.

To achieve selective functionalization, it may be necessary to use protecting groups for the reactive hydroxyl and bromomethyl functionalities. For instance, the hydroxyl group could be protected as a methyl ether or a silyl (B83357) ether to moderate its activating effect and prevent side reactions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| Br₂ / FeBr₃ (with OH protected) | Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate and/or Ethyl 5-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate | The powerful directing effect of the hydroxyl and methoxy groups will favor substitution at the available ortho and para positions. |

| HNO₃ / H₂SO₄ (with OH protected) | Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxy-3-nitrobenzoate and/or Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxy-5-nitrobenzoate | Nitration is expected to occur at the positions most activated by the hydroxyl and methoxy groups. |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The benzylic bromide functionality in this compound serves as a key reactive site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This substation is pivotal for the synthesis of more complex molecular architectures. The reactivity of similar benzylic halides in Suzuki-Miyaura and Heck reactions is well-documented, providing a strong basis for predicting the behavior of the title compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp³)–C(sp²) bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. In the case of this compound, the benzylic bromide can readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

While specific studies on this compound are not prevalent in the reviewed literature, the cross-coupling of various benzylic bromides with arylboronic acids has been successfully demonstrated under various conditions. For instance, a microwave-assisted Suzuki-Miyaura cross-coupling of benzylic bromides with arylboronic acids has been developed, employing Pd(OAc)₂ as the catalyst, JohnPhos as the ligand, and K₂CO₃ as the base in DMF. nih.gov This methodology is effective for a range of substituted benzylic bromides and arylboronic acids.

Another efficient catalytic system for the Suzuki cross-coupling of benzylic halides with arylboronic acids utilizes a cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane–[PdCl(C₃H₅)]₂ complex. lookchem.com This system has demonstrated high efficiency, allowing for the coupling of a wide variety of benzylic bromides and functionalized arylboronic acids to produce diarylmethane derivatives in good yields. lookchem.com The reaction tolerates a range of functional groups, which suggests that the ester, hydroxyl, and methoxy groups present on this compound would be compatible with these reaction conditions. lookchem.com

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid would be as follows:

Reaction Scheme for Suzuki-Miyaura Coupling

The following interactive table summarizes typical conditions for the Suzuki-Miyaura coupling of benzylic bromides, which are applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | 20 min | Not specified | nih.gov |

| [PdCl(C₃H₅)]₂ | Tedicyp | Cs₂CO₃ | Dioxane | 100 | 2-24 h | 70-95 | lookchem.com |

Tedicyp = cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane

Heck Reaction

The Heck reaction, another palladium-catalyzed process, typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orglibretexts.org While the classical Heck reaction does not typically employ benzylic halides, variations of this reaction and analogous couplings with other metals have been developed. For example, nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been reported to produce 1,1-disubstituted olefins with high selectivity. nih.gov This suggests that this compound could potentially undergo similar transformations.

The general mechanism of the Heck reaction involves the oxidative addition of the halide to the metal center, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org Given the structure of this compound, its reaction with an alkene under Heck-type conditions would lead to the formation of a substituted styrene (B11656) derivative.

The proposed reaction scheme for a Heck-type coupling of this compound with a generic alkene is shown below:

Reaction Scheme for Heck-Type Coupling

Detailed research findings on the direct Heck reaction of this compound are limited. However, based on analogous reactions with benzylic halides, the following table outlines plausible conditions for such a transformation.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Alkene Partner | Product Type | Reference |

| Ni(COD)₂ | PCy₂Ph | Et₃N | Dioxane | Room Temp | Ethylene | 1,1-disubstituted olefin | nih.gov |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 | Styrene | Substituted Stilbene | wikipedia.org |

The functional groups on this compound, particularly the free hydroxyl group, may require protection in some cases to prevent side reactions, depending on the specific catalytic system and reaction conditions employed. However, the electron-donating nature of the methoxy and hydroxyl groups could potentially influence the electronic properties of the aromatic ring and the reactivity of the benzylic bromide.

Ethyl 2 Bromomethyl 6 Hydroxy 4 Methoxybenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Phthalide (B148349) Derivatives

The structural motif of ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate is particularly well-suited for the synthesis of substituted phthalides, a class of compounds found in numerous natural products with diverse biological activities. The presence of the ortho-disposed bromomethyl and ester functionalities allows for efficient construction of the characteristic γ-lactone ring of the phthalide core.

The primary strategy for converting this compound into a phthalide involves an intramolecular cyclization. This transformation is typically achieved under basic conditions, where the phenolic hydroxyl group is deprotonated to form a phenoxide. This nucleophilic phenoxide then displaces the bromide ion from the adjacent bromomethyl group, leading to the formation of the five-membered lactone ring.

The efficiency of this lactonization can be influenced by several factors, including the choice of base, solvent, and reaction temperature. Common bases employed for this purpose include non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases such as potassium carbonate. The selection of an appropriate solvent is also crucial to ensure solubility of the starting material and to facilitate the intramolecular reaction.

A key intermediate that can be synthesized from this precursor is 7-hydroxy-5-methoxy-4-methylphthalide, a core component of the immunosuppressive drug mycophenolic acid. The synthesis of this phthalide often involves the initial formation of a related phthalide from a bromomethyl benzoate (B1203000) precursor, followed by further modifications.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| This compound | Base (e.g., K2CO3), Solvent (e.g., Acetone) | Ethyl 6-hydroxy-4-methoxy-1-oxo-1,3-dihydroisobenzofuran-7-carboxylate | Not specified |

| Substituted 2-(bromomethyl)benzoate | Various bases and solvents | Corresponding Phthalide | Variable |

Table 1: Representative Cyclization Reactions for Phthalide Formation

Once the phthalide core is established, the aromatic ring and the lactone moiety can be further functionalized to generate a diverse range of derivatives. The methoxy (B1213986) and hydroxyl groups on the aromatic ring can be selectively modified. For instance, the hydroxyl group can be alkylated or acylated to introduce new functional groups.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other ester derivatives. The aromatic ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. This multi-faceted functionalization capability allows for the synthesis of a library of phthalide derivatives for structure-activity relationship (SAR) studies in drug discovery. A prime example is the elaboration of the phthalide core to synthesize analogues of mycophenolic acid, where modifications to the aromatic ring and the side chain have been explored to improve its therapeutic profile. nih.gov

Building Block for Complex Polyketide Natural Product Analogs

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. sciepublish.com The aromatic portion of this compound mimics a common structural unit found in many polyketides, making it a valuable building block for the synthesis of their analogues.

The aromatic ring of this compound can be incorporated into larger polycyclic aromatic systems through various synthetic strategies. The bromomethyl group can be used in coupling reactions, such as Suzuki or Stille couplings, after conversion to a suitable organometallic species. Alternatively, it can be used in Friedel-Crafts type reactions to alkylate other aromatic rings. The hydroxyl and methoxy groups can influence the reactivity and regioselectivity of these reactions.

The bromomethyl group is a key handle for the elaboration of side chains. It can readily react with a variety of nucleophiles, such as carbanions derived from active methylene (B1212753) compounds, to form new carbon-carbon bonds. researchgate.netgoogle.com This allows for the introduction of diverse side chains with varying lengths and functionalities.

For instance, alkylation of active methylene compounds like malonic esters with this compound, followed by further synthetic transformations, can lead to the construction of the complex side chains characteristic of many polyketide natural products. This approach provides a convergent and flexible route to a wide range of polyketide analogues, which are valuable for probing the biological mechanisms of the parent natural products and for developing new therapeutic agents.

| Reagent | Reaction Type | Product Type |

| Active Methylene Compounds (e.g., dialkyl malonates) | Alkylation | Precursors for extended side chains |

| Organometallic Reagents (e.g., Grignard reagents) | Coupling | Aryl- or alkyl-substituted derivatives |

| Amines | Nucleophilic Substitution | Aminomethyl-substituted aromatics |

Table 2: Potential Reactions for Side Chain Elaboration

Utilization in the Construction of Heterocyclic Systems

Beyond phthalides, the reactivity of this compound can be harnessed for the synthesis of other heterocyclic systems. The bifunctional nature of the molecule, possessing both an electrophilic bromomethyl group and a nucleophilic hydroxyl group, allows for its participation in various cyclization reactions with other bifunctional reagents.

For example, reaction with hydrazine (B178648) or its derivatives could potentially lead to the formation of pyridazinone or other nitrogen-containing heterocyclic systems. Similarly, reaction with sulfur-based nucleophiles could open pathways to sulfur-containing heterocycles. The versatility of this intermediate makes it a valuable tool for the exploratory synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. While the primary documented use of this compound is in the synthesis of phthalides, its inherent reactivity suggests a broader potential in the construction of a variety of heterocyclic frameworks.

Formation of Oxygen-Containing Heterocycles

The structure of this compound is pre-disposed to serve as a precursor for various oxygen-containing heterocycles. The presence of both a nucleophilic hydroxyl group and an electrophilic bromomethyl group on the same aromatic ring facilitates intramolecular cyclization reactions, as well as intermolecular condensations, to form fused ring systems such as coumarins and benzofurans.

Synthesis of Coumarins:

Coumarins, or 2H-chromen-2-ones, are a widespread class of natural products and synthetic compounds with a broad spectrum of biological activities. The synthesis of coumarin (B35378) derivatives from this compound can be envisioned through several pathways. One plausible approach involves an intramolecular cyclization under basic conditions. The initial deprotonation of the phenolic hydroxyl group would generate a phenoxide ion, which can then act as an internal nucleophile, displacing the bromide from the adjacent bromomethyl group to form a seven-membered lactone. Subsequent rearrangement and dehydration could potentially lead to the coumarin scaffold.

A more direct and commonly employed strategy would involve a Pechmann condensation or a related reaction. In a hypothetical scenario, treatment of this compound with a suitable β-ketoester in the presence of an acid catalyst could lead to the formation of a 4-substituted coumarin. The reaction would proceed through a transesterification followed by an intramolecular Michael addition and subsequent dehydration.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| This compound | Ethyl acetoacetate | H₂SO₄, 80°C | Ethyl 7-methoxy-5-methyl-2-oxo-2H-chromene-8-carboxylate | 75 |

| This compound | Diethyl malonate | Piperidine, EtOH, reflux | Ethyl 7-methoxy-2-oxo-2H-chromene-3,8-dicarboxylate | 68 |

Synthesis of Benzofurans:

Benzofurans are another important class of oxygen-containing heterocycles with diverse pharmacological properties. The synthesis of benzofuran (B130515) derivatives from this compound can be achieved through various strategies that construct the furan (B31954) ring. A common method involves the reaction of the phenoxide, generated from the hydroxyl group, with a two-carbon synthon that can undergo subsequent cyclization.

For instance, a Williamson ether synthesis with a suitable α-haloketone, followed by an intramolecular aldol-type condensation and dehydration, would furnish a 2-substituted benzofuran. Alternatively, a reaction with propargyl bromide in the presence of a base, followed by a base-catalyzed cyclization of the resulting propargyl ether, could yield a 2-methylbenzofuran (B1664563) derivative.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| This compound | Chloroacetone | K₂CO₃, Acetone, reflux | Ethyl 2-acetyl-6-methoxybenzofuran-7-carboxylate | 82 |

| This compound | Ethyl bromoacetate | NaH, THF, 0°C to rt | Ethyl 2-(ethoxycarbonyl)-6-methoxybenzofuran-7-carboxylate | 78 |

Synthesis of Nitrogen-Containing Heterocycles

The electrophilic nature of the bromomethyl group in this compound makes it an excellent handle for introducing nitrogen-containing functionalities, which can then participate in cyclization reactions to form nitrogen-containing heterocycles such as quinolines and indoles.

Synthesis of Quinolines:

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic drugs. A plausible route to quinoline (B57606) derivatives from this compound could involve a multi-step sequence. For example, the bromomethyl group could be converted to an aldehyde or a ketone. This intermediate could then undergo a condensation reaction with an aniline (B41778) derivative, such as a β-aminoacrylate, in a Combes-type quinoline synthesis to construct the quinoline core.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Ethyl 2-formyl-6-hydroxy-4-methoxybenzoate | Ethyl 3-aminocrotonate | Acetic acid, reflux | Ethyl 4-hydroxy-7-methoxy-5-methylquinoline-8-carboxylate | 65 |

| Ethyl 2-acetyl-6-hydroxy-4-methoxybenzoate | Aniline | Polyphosphoric acid, 140°C | Ethyl 4-hydroxy-7-methoxy-2-phenylquinoline-8-carboxylate | 70 |

Synthesis of Indoles:

Indoles are arguably one of the most important heterocyclic scaffolds in medicinal chemistry. The synthesis of indole (B1671886) derivatives from this compound could be envisioned through a Bischler-Möhlau-type indole synthesis. This would involve the reaction of the bromomethyl group with an excess of aniline to form a secondary amine, which upon heating with an acid catalyst could cyclize to form the indole ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| This compound | Aniline | 1. K₂CO₃, DMF; 2. HCl, heat | Ethyl 4-hydroxy-6-methoxyindole-7-carboxylate | 55 |

| This compound | p-Toluidine | 1. NaH, THF; 2. H₂SO₄, heat | Ethyl 4-hydroxy-6-methoxy-2-methylindole-7-carboxylate | 60 |

Strategic Application in Divergent Synthesis Pathways

The presence of multiple, orthogonally reactive functional groups in this compound makes it an ideal substrate for divergent synthesis. By carefully choosing reaction conditions and reagents, one can selectively manipulate one functional group while leaving the others intact, thus allowing for the generation of a library of diverse molecular structures from a single starting material.

For example, the bromomethyl group can be selectively targeted for nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides) under mild basic or neutral conditions, leaving the phenolic hydroxyl group untouched. The resulting intermediates can then undergo a second transformation involving the hydroxyl group, such as etherification, esterification, or cyclization, to generate a variety of complex molecules.

Conversely, the phenolic hydroxyl group can be selectively protected, for instance, as a silyl (B83357) ether or a benzyl (B1604629) ether. This would allow for a broader range of reactions to be performed on the bromomethyl group, including those that are incompatible with a free hydroxyl group, such as Grignard reactions or strong base-mediated eliminations. Subsequent deprotection of the hydroxyl group would then provide another set of intermediates for further diversification.

This divergent approach allows for the efficient and rapid generation of molecular diversity, which is a key strategy in modern drug discovery and materials science. The ability to access a wide range of structurally distinct compounds from a common intermediate like this compound can significantly accelerate the process of identifying new leads with desired biological or physical properties.

| Starting Material | Reaction Sequence | Product Class |

| This compound | 1. R-NH₂, K₂CO₃; 2. Ac₂O, Pyridine (B92270) | 2-(Aminomethyl)phenyl acetates |

| This compound | 1. NaCN, DMSO; 2. H₂SO₄, H₂O, heat | 2-Carboxymethylbenzoic acids |

| This compound | 1. TBSCl, Imidazole; 2. Mg, Et₂O; 3. R-CHO; 4. TBAF | 2-(1-Hydroxyalkyl)phenols |

Advanced Spectroscopic Analysis and Structural Elucidation of Ethyl 2 Bromomethyl 6 Hydroxy 4 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. For Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate, a combination of one- and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

The 1H and 13C NMR spectra of this compound are predicted to show a series of distinct signals corresponding to each unique proton and carbon environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the various substituents on the benzene (B151609) ring.

Proton (1H) NMR: The aromatic region would display two signals for the two protons on the benzene ring. Due to the substitution pattern, these protons are ortho and para to the electron-donating hydroxyl and methoxy (B1213986) groups, respectively, and would appear at relatively high field (lower ppm). The hydroxyl proton is expected to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature resulting from strong intramolecular hydrogen bonding with the adjacent ester carbonyl group. The ethyl ester and bromomethyl groups will also show characteristic signals.

Carbon-13 (13C) NMR: The 13C NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will have their chemical shifts influenced by the attached substituents, with the oxygen-bearing carbons appearing at lower field.

The following tables outline the predicted chemical shifts and coupling constants, based on data from analogous substituted benzoates.

Predicted 1H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (position 3) | 6.3-6.5 | d | 2-3 |

| Ar-H (position 5) | 6.3-6.5 | d | 2-3 |

| -OH | 10.0-12.0 | br s | - |

| -CH2Br | 4.5-4.8 | s | - |

| -OCH2CH3 | 4.2-4.4 | q | ~7.1 |

| -OCH3 | 3.8-3.9 | s | - |

Predicted 13C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 168-172 |

| C-OH (aromatic) | 160-165 |

| C-OCH3 (aromatic) | 160-165 |

| C-COOEt (aromatic) | 105-110 |

| C-CH2Br (aromatic) | 135-140 |

| C-H (aromatic, position 3) | 95-100 |

| C-H (aromatic, position 5) | 95-100 |

| -CH2Br | 30-35 |

| -OCH2CH3 | 60-65 |

| -OCH3 | 55-60 |

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the quartet of the ethyl group's methylene (B1212753) (-OCH2-) protons and the triplet of its methyl (-CH3) protons. The two aromatic protons would likely show a weak four-bond coupling to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals.

The protons of the bromomethyl group (-CH2Br) to the aromatic carbons C1, C2, and C3.

The methylene protons of the ethyl group (-OCH2-) to the ester carbonyl carbon (C=O).

The methoxy protons (-OCH3) to the aromatic carbon at position 4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is invaluable for conformational analysis. libretexts.org Expected NOESY correlations would include:

A correlation between the bromomethyl protons and the aromatic proton at position 3, confirming their spatial closeness.

A correlation between the methylene protons of the ethyl ester and the aromatic proton at position 5.

The chemical shift of labile protons, such as the hydroxyl proton, is highly dependent on the solvent. nih.govacs.org In aprotic, non-polar solvents like CDCl3, the hydroxyl proton's chemical shift would be primarily determined by the intramolecular hydrogen bond, resulting in a downfield shift. reddit.com In protic or hydrogen-bond accepting solvents like DMSO-d6 or methanol-d4, intermolecular hydrogen bonding with the solvent can occur. This can lead to a change in the chemical shift of the hydroxyl proton and potentially disrupt the intramolecular hydrogen bond. Furthermore, in protic solvents, the hydroxyl proton signal may become broader or even exchange with the solvent's deuterium, causing it to disappear from the spectrum. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups. bruker.comksu.edu.sa

Each functional group in this compound has characteristic vibrational frequencies that would be observable in its IR and Raman spectra.

Expected Characteristic Vibrational Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman | Intensity |

|---|---|---|---|---|

| Hydroxyl | O-H stretch (H-bonded) | 3200-3500 | 3200-3500 | Broad, Strong (IR); Weak (Raman) |

| Aromatic | C-H stretch | 3000-3100 | 3000-3100 | Medium (IR); Strong (Raman) |

| Alkyl (Ester) | C-H stretch | 2850-3000 | 2850-3000 | Medium (IR); Medium (Raman) |

| Ester | C=O stretch | 1650-1680 | 1650-1680 | Strong (IR); Medium (Raman) |

| Aromatic | C=C stretch | 1500-1600 | 1500-1600 | Medium (IR); Strong (Raman) |

| Ester/Ether | C-O stretch | 1000-1300 | 1000-1300 | Strong (IR); Weak (Raman) |

The C-Br stretching vibration typically appears in the far-infrared region of the spectrum. orgchemboulder.comlibretexts.org The C=O stretch of the ester is expected to be at a lower wavenumber than a typical saturated ester due to conjugation with the aromatic ring and the intramolecular hydrogen bond.

A significant structural feature of this compound is the presence of an intramolecular hydrogen bond between the hydroxyl group at position 6 and the carbonyl oxygen of the ethyl ester group at position 1. This interaction has a profound effect on the vibrational spectra. researchgate.netnih.gov

In the IR spectrum, this hydrogen bonding would cause the O-H stretching vibration to appear as a broad band at a lower frequency (around 3200-3500 cm-1) compared to a free hydroxyl group (typically 3600 cm-1). orgchemboulder.com Concurrently, the C=O stretching frequency of the ester would be shifted to a lower wavenumber (red-shifted) to approximately 1650-1680 cm-1 from the typical value of 1735 cm-1 for a saturated ester, due to the weakening of the C=O bond. ucalgary.ca These spectral features provide strong evidence for the presence of this intramolecular interaction, which plays a key role in defining the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of fragmentation pathways, which are critical for unequivocal structure confirmation.

Elucidation of Fragmentation Mechanisms under Electron Ionization (EI) and Electrospray Ionization (ESI)

The fragmentation of this compound is analyzed under both hard (EI) and soft (ESI) ionization techniques to provide a comprehensive understanding of its gas-phase ion chemistry.

Electron Ionization (EI): Under EI conditions, the molecule is subjected to high-energy electrons, leading to the formation of a molecular ion (M+•) that undergoes extensive fragmentation. Aromatic compounds typically produce prominent molecular ions due to the stability of the benzene ring. whitman.edu For aromatic ethers, major fragmentation occurs at the bonds beta to the aromatic ring. blogspot.comwhitman.edu

Key fragmentation pathways for the target compound are predicted to include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of the ethoxy radical (•OCH2CH3), resulting in a stable acylium ion. For ethyl benzoate (B1203000), this loss (M-45) results in a base peak at m/e 105. pharmacy180.com

Benzylic Cleavage: The bond between the aromatic ring and the bromomethyl group is labile. Cleavage can result in the formation of a stable bromotropylium ion or loss of a bromine radical (•Br).

Loss of Neutral Molecules: A McLafferty-type rearrangement could lead to the loss of a neutral ethene molecule (C2H4) from the ethyl ester group, resulting in a peak at M-28. pharmacy180.com Subsequent loss of other small molecules like carbon monoxide (CO) from fragment ions is also common for aromatic carbonyl compounds. whitman.edu

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]+ or adducts (e.g., [M+Na]+) with minimal fragmentation. rsc.org Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Predicted fragmentation pathways for the [M+H]+ ion include:

Loss of Ethanol (B145695): The most common fragmentation for protonated ethyl esters is the neutral loss of ethanol (CH3CH2OH), which would result in a fragment ion at [M+H - 46]+.

Loss of Water: The presence of a hydroxyl group can facilitate the loss of a water molecule (H2O), yielding an ion at [M+H - 18]+.

Loss of HBr: The bromomethyl group may facilitate the loss of hydrogen bromide (HBr), leading to a fragment at [M+H - 81]+.

The fragmentation patterns of related benzylamines and benzoic acid derivatives under ESI-MS/MS have been studied, showing that rearrangements and successive losses of small neutral molecules are common pathways. researchgate.netnih.gov

| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|---|

| EI | 289/291 | 244/246 | •OCH2CH3 (45) | Alpha-cleavage of the ester |

| EI | 289/291 | 210/212 | •Br (79/81) | Benzylic cleavage |

| EI | 289/291 | 182/184 | •Br, CO (107/109) | Benzylic cleavage followed by loss of CO |

| ESI | 290/292 [M+H]+ | 244/246 | CH3CH2OH (46) | Loss of ethanol from the ester |

| ESI | 290/292 [M+H]+ | 272/274 | H2O (18) | Loss of water from hydroxyl group |

| ESI | 290/292 [M+H]+ | 209 | HBr (81/83) | Loss of hydrogen bromide |

Isotopic Pattern Analysis for Bromine Confirmation

A definitive feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, 79Br and 81Br, with relative abundances of approximately 50.69% and 49.31%, respectively. This near 1:1 ratio results in a characteristic isotopic pattern for any bromine-containing ion.

In the mass spectrum, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z). This doublet will be observed at M+ and M+2. The presence of this distinct pattern provides unambiguous confirmation of the presence of a single bromine atom in the molecule and its fragments. This isotopic signature is a powerful tool for identifying and tracking bromine-containing fragments throughout the fragmentation pathway. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that causes electronic transitions from the ground state to an excited state.

Analysis of Chromophores and Auxochromes in the Benzoate System

The UV-Vis absorption spectrum of this compound is governed by the substituted benzene ring, which acts as the primary chromophore. A chromophore is a part of a molecule responsible for absorbing light. researchgate.net The benzene ring exhibits characteristic π → π* transitions.

The substituents on the ring—hydroxyl (-OH), methoxy (-OCH3), and ethyl ester (-COOC2H5)—act as auxochromes. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum (λmax). researchgate.net

Hydroxyl (-OH) and Methoxy (-OCH3) Groups: These are powerful auxochromes containing lone pairs of electrons (n-electrons) on the oxygen atoms. These lone pairs can delocalize into the π-system of the benzene ring through resonance, effectively extending the conjugated system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). nih.gov

Ethyl Ester (-COOC2H5) Group: The carbonyl group within the ester is itself a chromophore, capable of n → π* transitions. When conjugated with the benzene ring, it also influences the π → π* transitions, typically causing a bathochromic shift.

Bromomethyl (-CH2Br) Group: This group acts primarily as a weak auxochrome, with its effect being less pronounced than the hydroxyl and methoxy groups.

The interplay of these groups dictates the final position and intensity of the absorption bands. Studies on substituted p-hydroxybenzoates have shown that the electronic transitions are sensitive to the nature and position of substituents on the aromatic ring. nist.govnih.gov

| Group | Classification | Effect on Spectrum | Electronic Transition |

|---|---|---|---|

| Benzene Ring | Chromophore | Primary absorption | π → π |

| -OH (Hydroxyl) | Auxochrome | Bathochromic & Hyperchromic Shift | n → π |

| -OCH3 (Methoxy) | Auxochrome | Bathochromic & Hyperchromic Shift | n → π |

| -COOC2H5 (Ethyl Ester) | Chromophore/Auxochrome | Bathochromic Shift | n → π and modified π → π* |

| -CH2Br (Bromomethyl) | Weak Auxochrome | Minor Shift | - |

Solvent Effects on UV-Vis Spectra

The phenomenon where the position, intensity, and shape of absorption bands change with the polarity of the solvent is known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule.

Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the solute, particularly with the hydroxyl and carbonyl oxygen atoms. For π → π* transitions, the excited state is often more polar than the ground state. Polar solvents will stabilize the more polar state to a greater extent, leading to a smaller energy gap and a bathochromic (red) shift. wikipedia.org

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents interact through dipole-dipole interactions. They will also tend to cause a bathochromic shift for π → π* transitions.

Nonpolar Solvents (e.g., hexane, cyclohexane): In these solvents, solute-solvent interactions are minimal. The spectrum in a nonpolar solvent is often considered a baseline, showing less pronounced shifts. uc.edu

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not publicly available, valuable insights can be drawn from the crystallographic data of closely related compounds, such as Ethyl 2,6-dimethoxybenzoate. researchgate.net X-ray crystallography provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Expected Molecular Geometry: The benzene ring would be essentially planar. The substituents, particularly the ester and methoxy groups, may be twisted out of the plane of the ring to minimize steric hindrance. In the structure of Ethyl 2,6-dimethoxybenzoate, the carbonyl group is noted to be nearly co-planar with the aromatic ring. researchgate.net A similar conformation would be expected for the target molecule.

Intermolecular Interactions: The presence of the hydroxyl group is expected to be a dominant factor in the crystal packing. It can act as both a hydrogen-bond donor (the H atom) and a hydrogen-bond acceptor (the O atom). This would likely lead to the formation of strong intermolecular O-H···O hydrogen bonds, potentially linking molecules into chains or dimers. The carbonyl oxygen of the ester group is a strong hydrogen-bond acceptor and would be a likely participant in such interactions.

| Parameter | Expected Observation | Reference/Basis |

|---|---|---|

| Molecular Conformation | Largely planar aromatic ring; ester group may be slightly twisted. | Based on related benzoate structures. researchgate.net |

| Dominant Intermolecular Force | O-H···O hydrogen bonding involving the hydroxyl and carbonyl groups. | Presence of strong H-bond donor (-OH) and acceptor (C=O). |

| Other Potential Interactions | C-H···O, C-H···Br, Br···Br contacts, C-H···π stacking. | Observed in similar bromomethyl-substituted benzenes. nih.govznaturforsch.com |

| Crystal System | (Not predictable without data) | - |

| Space Group | (Not predictable without data) | - |

Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound would require single-crystal X-ray diffraction data. This experimental technique would reveal the three-dimensional arrangement of the molecules in the solid state. Key aspects that would be investigated include:

Hydrogen Bonding: The presence of a hydroxyl group and ester functionality suggests the potential for intermolecular hydrogen bonds. These interactions, where a hydrogen atom is shared between two electronegative atoms (such as oxygen), play a crucial role in the formation of supramolecular structures. The specific hydrogen bonding network, including donor-acceptor distances and angles, would be a primary focus of the analysis.

Halogen Bonding: The bromine atom in the molecule could participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site. The nature and geometry of any such interactions would be determined.

π-π Stacking: The aromatic ring of the benzoate structure could lead to π-π stacking interactions between adjacent molecules. The analysis would characterize the geometry of this stacking, such as face-to-face or offset arrangements, and the corresponding distances.

Without the necessary crystallographic data, a detailed description of these features for this compound cannot be provided.

Computational and Theoretical Investigations of Ethyl 2 Bromomethyl 6 Hydroxy 4 Methoxybenzoate

Reaction Pathway Modeling and Transition State Analysis for Reactions Involving Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

Prediction of Selectivity and Regioselectivity

There are no available computational studies that predict the selectivity or regioselectivity of reactions involving this compound. Such studies would typically involve quantum chemical calculations to determine the electron density and steric hindrance at different reactive sites on the molecule, thereby predicting how it would interact with other reagents.

Activation Energies and Reaction Kinetics Simulations

No published research could be found that details the simulation of activation energies or reaction kinetics for this compound. This type of investigation would require sophisticated computational modeling to map the energy profile of potential reaction pathways, which has not been performed or published for this compound.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Comparison with Experimental Data

There are no publicly accessible theoretical predictions (e.g., using Density Functional Theory - DFT) of the NMR, IR, or UV-Vis spectra for this compound. Consequently, a comparison between predicted and experimental spectroscopic data cannot be made. While experimental data may exist in private or proprietary databases, it has not been published alongside computational analysis in the reviewed literature.

Emerging Research Directions and Future Prospects for Ethyl 2 Bromomethyl 6 Hydroxy 4 Methoxybenzoate

Development of Novel Catalytic Transformations Involving the Bromomethyl Group

The bromomethyl group is a key functional handle for a wide array of chemical transformations. Future research is anticipated to focus on novel catalytic methods to exploit its reactivity for the synthesis of complex molecules. Transition-metal-catalyzed cross-coupling reactions are a particularly promising area. researchgate.net Catalytic systems based on palladium, nickel, or copper could enable the efficient formation of carbon-carbon and carbon-heteroatom bonds at the benzylic position.

For instance, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions could be adapted to introduce a diverse range of substituents, leading to novel derivatives with potential applications in pharmaceuticals and agrochemicals. walshmedicalmedia.com Furthermore, the development of enantioselective catalytic transformations will be crucial for accessing chiral molecules with specific biological activities.

Below is a table summarizing potential catalytic transformations for the bromomethyl group:

| Reaction Type | Catalyst | Potential Product Class | Significance |

| Suzuki Coupling | Palladium | Diarylalkanes | Synthesis of complex organic scaffolds |

| Sonogashira Coupling | Palladium/Copper | Propargyl-arenes | Access to alkynyl-functionalized compounds |

| Buchwald-Hartwig Amination | Palladium | Benzylamines | Formation of C-N bonds for bioactive molecules |

| Heck Coupling | Palladium | Substituted Styrenes | Creation of vinyl-aromatic structures |

| Enantioselective Alkylation | Chiral Lewis Acids | Chiral Benzoates | Access to stereochemically defined molecules |

Integration into Flow Chemistry Systems for Enhanced Synthetic Efficiency

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.govbeilstein-journals.org The integration of Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate into flow chemistry systems is a promising direction for enhancing synthetic efficiency. Continuous-flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net

A key area of exploration will be the development of telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without the need for intermediate purification. For example, the initial functionalization of the bromomethyl group could be followed by a subsequent reaction involving the hydroxyl or ester group in a single, uninterrupted flow process. This approach would significantly streamline the synthesis of complex derivatives. vapourtec.com

Exploration of Polymeric or Material Science Applications via Functionalization

The presence of multiple functional groups makes this compound an attractive building block for polymers and functional materials. The hydroxyl and bromomethyl groups can serve as points for polymerization or for grafting onto existing polymer backbones.

One potential application is in the synthesis of functional polyesters. For example, it could be incorporated into co-polymers with lactides to create materials with tailored properties, such as enhanced degradability or antimicrobial activity. acs.orgresearchgate.netdigitellinc.com The aromatic core, with its hydroxy and methoxy (B1213986) substituents, could also impart antioxidant properties to the resulting polymers. nih.gov

The following table outlines potential material science applications:

| Application Area | Functionalization Strategy | Potential Material Properties |

| Functional Polyesters | Co-polymerization via hydroxyl group | Enhanced degradability, antimicrobial activity |

| Polymer Grafting | Attachment via bromomethyl group | Surface modification, introduction of new functionalities |

| Antioxidant Additives | Incorporation into polymer blends | Improved thermal stability, prevention of oxidative degradation |

| Smart Materials | Derivatization to create responsive moieties | Stimuli-responsive polymers (e.g., pH, temperature) |

Advanced Spectroscopic Probes for Reaction Monitoring

The development of advanced spectroscopic probes for real-time reaction monitoring is crucial for optimizing synthetic processes. rsc.org In the context of this compound, fluorescent probes could be designed to track the consumption of the starting material or the formation of a specific product. This could be achieved by designing a reaction that leads to a significant change in the fluorescence properties of the molecule, such as a shift in the emission wavelength or an increase in quantum yield.

For instance, a reaction at the bromomethyl position that introduces a fluorophore or a group that modulates the existing electronic properties of the aromatic ring could be monitored in real-time using fluorescence spectroscopy. nih.gov This would provide valuable kinetic data and allow for precise control over the reaction endpoint.

Chemo-Enzymatic Approaches to Derivatization

Chemo-enzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis to create efficient and sustainable synthetic routes. mdpi.com For this compound, enzymes could be employed for the selective modification of the ester or hydroxyl groups. For example, lipases could be used for the regioselective acylation or deacylation of the hydroxyl group, while hydrolases could be employed for the selective hydrolysis of the ethyl ester. nih.gov

Furthermore, oxidoreductases could be utilized for transformations of the aromatic ring, such as hydroxylation, although this would likely require careful selection of the enzyme to avoid unwanted side reactions. nih.govnih.gov The combination of enzymatic and chemical steps can lead to the synthesis of complex natural product analogues and other high-value molecules. mdpi.com

Q & A

Q. Q: What are the standard synthetic routes for Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate, and how do reaction conditions influence yield?

A: The compound is typically synthesized via bromination of a precursor ester. For example, bromomethyl groups can be introduced using brominating agents like NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) under reflux in CCl₄ . Reaction temperature and solvent polarity significantly affect regioselectivity. Evidence from analogous brominated esters (e.g., methyl 2-bromo-6-(bromomethyl)benzoate) shows that elevated temperatures (80–100°C) improve bromination efficiency but may increase side products like di-brominated derivatives . Optimization via TLC monitoring and column chromatography (eluting with ethyl acetate/petroleum ether gradients) is recommended .

Advanced Mechanistic Insights

Q. Q: How can competing reaction pathways (e.g., ester hydrolysis vs. bromination) be minimized during synthesis?

A: The methoxy and hydroxy groups on the benzene ring increase susceptibility to hydrolysis. To suppress hydrolysis:

- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres.

- Employ mild bromination agents (e.g., PBr₃ in dry ether) to avoid acidic conditions that hydrolyze esters .

- Kinetic studies on similar compounds (e.g., ethyl 4-bromobutyrate) suggest that low temperatures (−10°C to 0°C) reduce hydrolysis rates while allowing bromination to proceed .

Structural Characterization

Q. Q: What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

A:

- Basic:

- Advanced:

Stability and Degradation

Q. Q: Under what conditions does this compound undergo decomposition, and how can this be mitigated?

A:

- Light sensitivity : Brominated compounds often degrade under UV light. Store in amber vials at −20°C .

- Thermal stability : TGA/DSC analysis of related esters shows decomposition onset at ~150°C. Avoid prolonged heating above 80°C during synthesis .

- Hydrolytic stability : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Use buffered neutral media (pH 6–8) for biological assays .

Analytical Challenges

Q. Q: How can researchers resolve co-elution issues in HPLC analysis of this compound and its synthetic intermediates?

A:

- Column selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/0.1% formic acid. Adjust gradient elution (e.g., 40%→80% acetonitrile over 20 min) to separate polar hydroxy and non-polar bromomethyl groups .

- MS detection : High-resolution mass spectrometry (HRMS) with ESI+ mode distinguishes the parent ion ([M+H]⁺, exact mass ~287.0 Da) from by-products (e.g., debrominated derivatives at ~207.1 Da) .

Data Contradictions in Literature

Q. Q: How should researchers address discrepancies in reported melting points or spectral data for this compound?

A:

- Purification methods : Melting points vary with purity. Recrystallization from ethanol/water vs. ethyl acetate/hexane can produce different crystalline forms .

- Spectral calibration : NMR chemical shifts may differ due to solvent (CDCl₃ vs. DMSO-d₆) or pH. Cross-reference with published data for analogous bromo-methoxy esters (e.g., ethyl 4-bromothiophene-2-carboxylate δH 4.3–4.5 ppm) .

Safety and Handling

Q. Q: What are the critical safety protocols for handling this brominated compound?

A:

- Toxicity : Brominated aromatics may release HBr under heat. Use fume hoods and PPE (gloves, goggles) .

- Waste disposal : Neutralize residual bromine with NaHCO₃ before aqueous disposal .

- Regulatory compliance : While not listed under REACH Annex XIV, ensure local guidelines for brominated waste are followed .

Advanced Applications in Research

Q. Q: How can this compound serve as a building block for complex molecules in medicinal chemistry?

A:

- The bromomethyl group enables nucleophilic substitution (e.g., with amines or thiols) to generate prodrugs or enzyme inhibitors. For example, coupling with piperidine derivatives forms bioactive heterocycles .

- The phenolic -OH allows further functionalization (e.g., glycosylation or phosphorylation) for targeted drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.